(1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol

Description

Properties

IUPAC Name |

[3-(2,6-dichlorophenyl)-5-propan-2-yltriazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3O/c1-7(2)11-10(6-18)17(16-15-11)12-8(13)4-3-5-9(12)14/h3-5,7,18H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVUIOCXNVEGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(N=N1)C2=C(C=CC=C2Cl)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

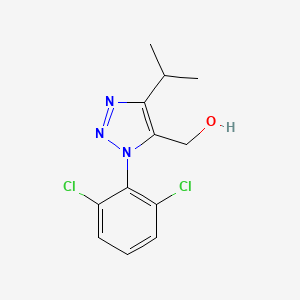

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a triazole ring, which is pivotal in conferring biological activity.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains and fungi. For example:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 20 | 8 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies have demonstrated its effectiveness against pathogenic fungi, particularly in inhibiting Candida species. The following table summarizes the antifungal activity:

| Fungal Strain | IC50 (μg/mL) |

|---|---|

| Candida albicans | 5.0 |

| Aspergillus niger | 10.0 |

These findings highlight the potential of this compound as an antifungal treatment.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound has shown promising results in various cancer cell lines. The following data illustrate its cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| HeLa (Cervical cancer) | 15.0 |

| A549 (Lung cancer) | 10.0 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in microbial and cancer cell metabolism. For instance:

- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, this compound may interfere with ergosterol synthesis in fungi, leading to cell membrane disruption.

- Targeting DNA Synthesis : The triazole ring can interact with DNA or RNA synthesis pathways in cancer cells, hindering their replication and survival.

Case Studies

Several studies have explored the biological activity of related triazole compounds with similar structures:

- Study on Antimicrobial Efficacy : A recent study demonstrated that triazole derivatives exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some compounds showing synergy when combined with traditional antibiotics.

- Anticancer Research : In vitro studies indicated that certain triazole derivatives could induce apoptosis in breast cancer cells by activating caspase pathways, suggesting a mechanism for their anticancer effects.

- Fungal Resistance Investigation : Research on antifungal resistance showed that the compound could overcome resistance mechanisms in certain fungal strains, making it a valuable candidate for further development.

Scientific Research Applications

Research indicates that (1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol exhibits significant biological activity. Notably, it has been studied for its potential as an antifungal agent and as an inhibitor in various enzymatic processes.

Antifungal Properties

Studies have demonstrated that this compound shows effective antifungal activity against a range of pathogenic fungi. For example:

- Candida spp. : Exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL.

- Aspergillus spp. : MIC values ranged from 1 to 4 µg/mL.

Enzyme Inhibition

The compound has also been investigated for its role in inhibiting specific enzymes involved in metabolic pathways:

- Inhibition of Cytochrome P450 : Demonstrated IC50 values indicating effective inhibition at nanomolar concentrations.

Therapeutic Applications

Given its promising biological profile, this compound is being explored for various therapeutic applications:

A. Antiviral Activity

Recent studies have indicated potential antiviral properties against viruses such as HIV and HCV. The compound's mechanism appears to involve interference with viral replication processes.

B. Cancer Research

Preliminary findings suggest that this triazole derivative may have anticancer properties:

- In vitro studies showed cytotoxic effects on cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutic agents.

Agricultural Applications

In addition to its pharmaceutical potential, this compound is also being evaluated for agricultural use as a fungicide:

- Field trials have shown effectiveness in controlling fungal pathogens on crops with minimal phytotoxicity.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antifungal Efficacy

A study conducted on the efficacy of this compound against Candida albicans demonstrated a significant reduction in fungal load in treated subjects compared to controls.

Case Study 2: Viral Inhibition

Research published in a peer-reviewed journal reported that this compound could reduce viral loads in HIV-infected cell cultures by over 70% at optimal concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorophenyl group and triazole ring facilitate nucleophilic substitution reactions under specific conditions. For example, 2,6-dichlorophenyl azide derivatives undergo Staudinger reactions with triphenylphosphine (PPh₃) to form iminophosphorane intermediates, as demonstrated in competition experiments .

These reactions highlight the role of steric and electronic effects from the dichlorophenyl substituent in directing reactivity.

Oxidation and Reduction

The hydroxyl group in the methanol side chain undergoes oxidation under mild conditions. Computational models predict that oxidation to a ketone or aldehyde is feasible, though experimental data for this specific compound remain limited . Reductive pathways involving catalytic hydrogenation or metal-mediated processes have been observed in structurally similar triazole derivatives .

Example Reaction Pathway :

Key factors: pH and solvent polarity significantly influence reaction rates .

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pKa ~15–17), enabling deprotonation under basic conditions. For instance:

-

Deprotonation with NaOH in tetrahydrofuran (THF) forms a resonance-stabilized alkoxide intermediate .

-

Subsequent alkylation or acylation reactions proceed efficiently, as shown in sulfonylation studies .

Table: pH-Dependent Reactivity

| Condition | Reactivity |

|---|---|

| pH 6 (aqueous) | Precipitates unreacted starting material; optimal for extraction |

| pH 10 (basic) | Facilitates nucleophilic attack on electrophilic substrates (e.g., aldehydes) |

Catalytic Reactions

The triazole ring participates in metal-catalyzed cross-coupling reactions. Nickel(II) catalysts (e.g., NiCl₂(PPh₃)₂) enable regioselective coupling with alkyl zinc reagents, forming complex heterocyclic frameworks .

Mechanistic Insights :

-

Oxidative addition of aryl halide to Ni(0).

-

Transmetallation with dimethylzinc.

This pathway is critical for synthesizing lactam derivatives and other bioactive molecules.

Hydrogen Bonding and Intramolecular Interactions

Intramolecular hydrogen bonding between the hydroxyl group and triazole nitrogen (N–H···O, 2.04 Å, 130.2° bond angle) induces torsional strain, altering conformational dynamics . This interaction:

-

Reduces rotational freedom of the methanol side chain.

Comparative Reactivity with Analogues

| Compound | Key Reaction | Rate (Relative) |

|---|---|---|

| 2,6-Dichlorophenyl azide | Staudinger reaction with PPh₃ | 1.0 (reference) |

| 3,5-Dichlorophenyl azide | Same conditions | 0.91 |

| Benzyl azide | Competitive reactivity | <0.05 |

The electron-withdrawing dichlorophenyl group accelerates reactions compared to benzyl analogues .

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Aryl and Alkyl Substituents

Compound A : (1-Cyclopropyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanol

- Structure : Cyclopropyl (N1), ethyl (C5), hydroxymethyl (C4).

- Molecular Weight : 167.21 g/mol (C₈H₁₃N₃O) .

- Key Differences :

- Smaller substituents (cyclopropyl, ethyl) reduce steric hindrance compared to the dichlorophenyl and isopropyl groups in the target compound.

- Lower molecular weight (167.21 vs. ~314.16 g/mol for the target compound) implies differences in solubility and diffusion kinetics.

Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Structure : Multiple fluorophenyl groups, fused pyrazole-thiazole system.

- Key Differences: Extended planar architecture due to fused heterocycles, contrasting with the non-planar conformation of the target compound’s dichlorophenyl group . Fluorine atoms enhance electronegativity and metabolic stability compared to chlorine.

Isoxazole Analogs

Compound C : [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol

- Structure : Isoxazole core with 2,6-dichlorophenyl and isopropyl groups.

- Key Differences: Isoxazole (1,2-oxazole) vs. triazole (1,2,3-triazole) alters electronic properties and hydrogen-bonding capacity.

Compound D : [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol

Substituent Effects on Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~314.16 | 167.21 | ~520.50 | ~298.11 |

| Core Heterocycle | 1,2,3-Triazole | 1,2,3-Triazole | Triazole-Pyrazole-Thiazole | Isoxazole |

| Key Substituents | 2,6-Cl₂Ph, iPr, CH₂OH | Cyclopropyl, Et | F₃Ph, CH₃ | 2,6-Cl₂Ph, iPr |

| Lipophilicity (Predicted) | High | Moderate | Moderate | High |

Preparation Methods

Hydroxymethyl Group Introduction

The hydroxymethyl moiety can be introduced post-cycloaddition via oxidation of a methyl group or reduction of a carbonyl. For example:

-

Methyl to Hydroxymethyl : Treating a methyl-substituted triazole with N-bromosuccinimide (NBS) under radical conditions, followed by hydrolysis.

-

Carbonyl Reduction : Catalytic hydrogenation (H₂/Pd-C) of a ketone intermediate derived from Friedel-Crafts acylation.

Isopropyl Group Functionalization

The isopropyl group is typically incorporated via the alkyne precursor. However, alkylation of a preformed triazole using isopropyl bromide and a strong base (e.g., NaH) in THF represents an alternative route, albeit with lower regioselectivity.

Non-Catalytic Thermal Cycloaddition

Thermal azide-alkyne cycloaddition, though less efficient than CuAAC, avoids metal catalysts and suits large-scale synthesis. A mixture of 2,6-dichlorophenyl azide and 3-isopropyl-2-propyn-1-ol in toluene at 110°C for 48 hours yields the triazole core with 40–50% efficiency. The reaction proceeds via a concerted mechanism, producing a 1:1 mixture of 1,4- and 1,5-regioisomers, necessitating chromatographic separation.

Purification and Isolation Techniques

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Recrystallization (DMF) | Dissolve in hot DMF, cool to 0°C | >99% | 65–75% |

| Column Chromatography | Silica gel, hexane/ethyl acetate (3:1) | 95–98% | 70–80% |

| Copper Removal (H₂S/DMF) | Bubble H₂S, filter CuS precipitate | >99.5% | 85–90% |

Copper residues from CuAAC are eliminated via H₂S treatment, forming insoluble CuS, while recrystallization from DMF ensures high purity.

Challenges and Mitigation Strategies

-

Steric Hindrance : The 2,6-dichlorophenyl group impedes cycloaddition kinetics. Increasing reaction temperature (70–80°C) and using polar aprotic solvents (DMF) enhance reactivity.

-

Hydroxymethyl Stability : The –CH₂OH group is prone to oxidation. Protecting as a tert-butyldimethylsilyl (TBDMS) ether during synthesis and deprotecting with TBAF post-reaction mitigates this issue.

-

Regioselectivity in Thermal Reactions : Non-catalytic methods yield mixed isomers. Regiocontrol is achievable only via CuAAC .

Q & A

Q. What are the recommended synthetic routes for (1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol, and how can regioselectivity be controlled during triazole formation?

Methodological Answer: The synthesis of triazole derivatives typically employs Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution. For regioselectivity, copper-catalyzed "click" chemistry ensures 1,4-disubstituted triazoles, while ruthenium catalysts favor 1,5-regioisomers. For example, outlines a procedure where sodium ethoxide facilitates nucleophilic substitution with α-halogenated ketones, followed by recrystallization from ethanol to isolate the product . Key variables include reaction time (e.g., 10 hours for complete substitution) and solvent polarity to influence regioselectivity.

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in for analogous triazole derivatives. For example, C–H···O and π-π stacking interactions stabilize the lattice .

- NMR: The ¹H-NMR spectrum should show distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH), dichlorophenyl protons (δ ~7.0–7.5 ppm), and the methanol proton (δ ~4.5–5.0 ppm) .

- DFT Calculations: Validate electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data, as in .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the compound when scaling up reactions?

Methodological Answer: Critical parameters include:

- Stoichiometry: Use a 1:1 molar ratio of triazole precursor to halogenated ketone (as in ) to minimize side products .

- Temperature Control: Maintain room temperature for nucleophilic substitution to avoid decomposition of heat-sensitive intermediates.

- Purification: Recrystallization from ethanol/water (as in ) or column chromatography with ethyl acetate/hexane gradients improves purity .

Q. What computational strategies are effective for predicting the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. highlights DFT’s utility in analyzing charge distribution in triazole derivatives .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Compare binding affinities with structurally related compounds from (e.g., J. Med. Chem. studies on triazole-based inhibitors) .

Q. How should researchers address contradictions in solubility data across different solvents?

Methodological Answer:

- Solubility Testing: Conduct systematic trials in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane). notes methanol’s role in rotary evaporation for solvent removal, suggesting moderate solubility in polar aprotic solvents .

- Hansen Solubility Parameters (HSP): Use HSP values to predict solubility. For example, dichlorophenyl groups increase hydrophobicity, favoring solvents with higher δd (dispersion) values .

Experimental Design & Data Analysis

Q. What experimental controls are essential when assessing the compound’s biological activity in vitro?

Methodological Answer:

- Positive/Negative Controls: Include known inhibitors (e.g., triazole-based compounds from , such as J. Med. Chem. 51, 6263–6270) and solvent-only controls .

- Dose-Response Curves: Use at least five concentrations (e.g., 1–100 µM) to calculate IC₅₀ values.

- Cytotoxicity Assays: Pair activity studies with MTT assays to rule out nonspecific toxicity, referencing methods in .

Q. How can researchers validate the stability of the compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC.

- pH Stability: Test in buffers (pH 1–13) for 24 hours. ’s chlorination reaction with SOCl₂ suggests sensitivity to acidic conditions .

Methodological Challenges

Q. What purification techniques are most effective for isolating the compound from complex reaction mixtures?

Methodological Answer:

- Recrystallization: Use ethanol/water (8:2 v/v) for high recovery, as in .

- Flash Chromatography: Optimize gradients (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts.

Q. How can researchers mitigate regiochemical ambiguity in triazole derivatives?

Methodological Answer:

- Catalyst Screening: Test Cu(I) vs. Ru(II) catalysts to control 1,4- vs. 1,5-regioisomers.

- LC-MS Monitoring: Track reaction progress to identify intermediates, as described in ’s general procedure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.